molecular formula C10H12F3N B12972761 (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine

Cat. No.: B12972761
M. Wt: 203.20 g/mol
InChI Key: WPVYEJLVNSCTGU-VIFPVBQESA-N
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Description

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of difluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)-2-fluorobenzaldehyde and (S)-propan-1-amine.

    Reaction Conditions: The key step involves the reductive amination of 4-(Difluoromethyl)-2-fluorobenzaldehyde with (S)-propan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.

    Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(Trifluoromethyl)-2-fluorophenyl)propan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    (S)-1-(4-(Methyl)-2-fluorophenyl)propan-1-amine: Similar structure with a methyl group instead of a difluoromethyl group.

    (S)-1-(4-(Chloromethyl)-2-fluorophenyl)propan-1-amine: Similar structure with a chloromethyl group instead of a difluoromethyl group.

Uniqueness

(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m0/s1

InChI Key

WPVYEJLVNSCTGU-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=C(C=C(C=C1)C(F)F)F)N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

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